An In-depth Technical Guide to 1-Fmoc-4-piperidineacetic acid: Core Chemical Properties and Applications
An In-depth Technical Guide to 1-Fmoc-4-piperidineacetic acid: Core Chemical Properties and Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core chemical properties, applications, and experimental methodologies related to 1-Fmoc-4-piperidineacetic acid. This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry.
Core Chemical Properties
1-Fmoc-4-piperidineacetic acid, also known as Fmoc-4-Piperidylacetic Acid, is a derivative of piperidine containing a fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] The Fmoc group is base-labile, making the compound particularly suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]
Table 1: Physicochemical Properties of 1-Fmoc-4-piperidineacetic acid
| Property | Value | Source(s) |
| CAS Number | 180181-05-9 | [5] |
| Molecular Formula | C22H23NO4 | [1][5] |
| Molecular Weight | 365.42 g/mol | [1][5] |
| Melting Point | 135-138°C | [1] |
| Boiling Point | 575.0 ± 23.0 °C (Predicted) | [1] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White powder / solid | [6] |
| Purity | ≥99% (HPLC) | [5] |
| Solubility | Soluble in DMSO, Dichloromethane | [2][6] |
| Storage Temperature | 2-8°C | [6] |
Key Applications in Research and Development
The unique structure of 1-Fmoc-4-piperidineacetic acid, featuring a protected amine and a free carboxylic acid, makes it a versatile reagent in several advanced scientific fields.
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Peptide Synthesis : The compound is a fundamental building block in the synthesis of custom peptides.[7] The Fmoc protecting group allows for its sequential addition to a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.[4][8] Its piperidineacetic acid core can be used to introduce non-natural amino acid-like structures into peptides, potentially modifying their conformation, stability, and biological activity.
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Medicinal Chemistry and Drug Discovery : In medicinal chemistry, it is used to design and synthesize novel bioactive molecules and pharmaceuticals.[7][9] The piperidine scaffold is a common motif in many therapeutic agents. By incorporating this compound, researchers can develop new drug candidates targeting a wide range of diseases.[10][11][12][13]
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Bioconjugation : The molecule is valuable for bioconjugation, the process of linking biomolecules to other molecules, such as therapeutic agents.[7][11] This application is crucial for creating targeted therapies, like antibody-drug conjugates, which can improve the specificity and efficacy of treatments.[10]
Caption: Logical relationship of core applications.
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of 1-Fmoc-4-piperidineacetic acid is in SPPS. The following is a generalized, standard protocol for incorporating an Fmoc-protected amino acid onto a solid support resin (e.g., Rink Amide resin).
Materials:
-
Rink Amide Resin
-
1-Fmoc-4-piperidineacetic acid
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagent: HCTU, HBTU, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
Methodology:
-
Resin Preparation (Swelling):
-
Fmoc Group Deprotection:
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.[4]
-
Agitate the mixture for 5-15 minutes. A common procedure is one treatment of 5 minutes followed by a second treatment of 10-15 minutes.[3][16]
-
Drain the deprotection solution. The dibenzofulvene-piperidine adduct formed is a chromophore that can be quantified by UV spectroscopy to monitor reaction completion.[17]
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove all traces of piperidine.[14][16]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 1-Fmoc-4-piperidineacetic acid (3-5 equivalents relative to resin loading) and a coupling agent like HCTU (2.9-4.5 equivalents) in DMF.[14][16]
-
Add a base such as DIPEA (6 equivalents) to the solution to activate the carboxylic acid.[16] Allow this pre-activation to proceed for 3-8 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[18]
-
Monitor the reaction using a colorimetric test such as the Kaiser or Ninhydrin test to confirm the absence of free primary amines.[15]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[14]
-
-
Chain Elongation:
-
To add the next amino acid, repeat steps 2 through 4. This cycle is performed for each amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and a terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[16]
-
Add a cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin to cleave the completed peptide from the solid support and remove any acid-labile side-chain protecting groups.[19]
-
Allow the cleavage reaction to proceed for 2-3 hours.[16]
-
Filter the resin and collect the filtrate containing the crude peptide. The peptide can then be precipitated, purified (typically via HPLC), and lyophilized.
-
Caption: Standard workflow for Fmoc-SPPS.
References
- 1. chembk.com [chembk.com]
- 2. CAS 148928-15-8: Fmoc-isonipecotic acid | CymitQuimica [cymitquimica.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. calpaclab.com [calpaclab.com]
- 6. FMOC-ISONIPECOTIC ACID CAS#: 148928-15-8 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Fmoc-1-piperazinessigsäure Hydrat ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. benchchem.com [benchchem.com]
- 17. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 18. rsc.org [rsc.org]
- 19. luxembourg-bio.com [luxembourg-bio.com]
